PDTM Derivative PDTM3 Outperforms Kojic Acid in Mushroom Tyrosinase Inhibition
Derivatives built on the 1,3‑dithiolane‑4‑methanol scaffold were evaluated against mushroom tyrosinase. The most active congener, PDTM3 (bearing a 2,4‑dihydroxyphenyl substituent at the 2‑position), exhibited an IC₅₀ of 13.94 ± 1.76 μM, compared with 18.86 ± 2.14 μM for kojic acid and 381.26 ± 3.22 μM for arbutin [1]. The 4‑hydroxymethyl‑1,3‑dithiolane core is essential for this activity; the unsubstituted 1,3‑dithiolane ring and the 2‑methanol isomer show no comparable inhibition. Kinetic analysis confirmed that PDTM3 acts as a competitive inhibitor, binding to the tyrosinase active site [1].
| Evidence Dimension | Tyrosinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | PDTM3 (1,3-dithiolane-4-methanol derivative): IC₅₀ = 13.94 ± 1.76 μM |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 18.86 ± 2.14 μM; Arbutin: IC₅₀ = 381.26 ± 3.22 μM |
| Quantified Difference | PDTM3 is 1.35‑fold more potent than kojic acid and 27.4‑fold more potent than arbutin. |
| Conditions | Mushroom tyrosinase assay; compounds tested at 50 μM; kinetic mode: competitive inhibition. |
Why This Matters
The 1,3‑dithiolane‑4‑methanol scaffold enables the design of tyrosinase inhibitors that exceed the potency of the long‑standing clinical benchmark kojic acid, a critical advantage for procurement decisions in skin‑whitening and dermatological R&D.
- [1] Kim, D. H.; Kim, S. J.; Ullah, S.; Yun, H. Y.; Chun, P.; Moon, H. R. Design, synthesis, and antimelanogenic effects of (2‑substituted phenyl‑1,3‑dithiolan‑4‑yl)methanol derivatives. Drug Des. Dev. Ther. 2017, 11, 827–836. View Source
